Laminaritetraose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

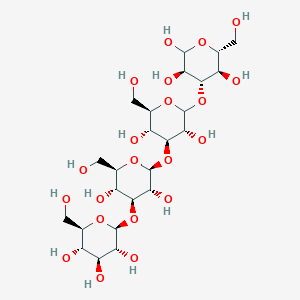

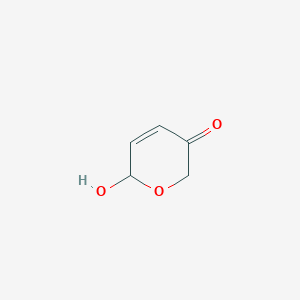

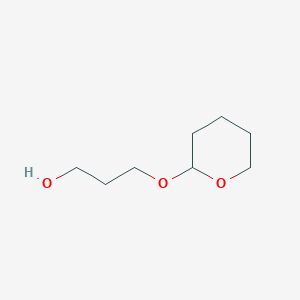

Laminaritetraose is a type of oligosaccharide that is composed of four glucose molecules linked together in a linear chain. It is commonly found in the cell walls of various plants, including barley, oats, and wheat. Laminaritetraose has gained significant attention in recent years due to its potential applications in the fields of biotechnology and medicine.

Wissenschaftliche Forschungsanwendungen

Enzyme Activity Analysis

Laminaritetraose is used in enzyme activity analysis . These enzymes are crucial in various biochemical processes, and Laminaritetraose serves as a key component in their assays .

In Vitro Diagnostic Analysis

Laminaritetraose is also used in in vitro diagnostic analysis . It is used in the development and testing of diagnostic tools and techniques, contributing to advancements in medical technology .

Comparative Analysis of Primary Structures and Catalytic Properties

Laminaritetraose plays a significant role in the comparative analysis of primary structures and catalytic properties of enzymes . For instance, it has been used in the study of endo-1,3-β-D-glucanases from marine bacteria Formosa agariphila and F. algae .

Study of Enzyme Action Modes

Research involving Laminaritetraose has contributed to understanding the different modes of enzyme action . Differences in the action of endo-1,3-β-D-glucanases on Laminaritetraose have indicated the presence of transglycosylating activity in some enzymes .

Development of Immunopotentiating Substances

Laminaritetraose, as a type of laminarioligosaccharide, is considered in the development of immunopotentiating substances . These substances can enhance the immune response, offering potential benefits in the treatment of various diseases .

Enzymatic Synthesis of New Substances

Laminaritetraose is used in the enzymatic synthesis of new substances . Transglycosylating enzymes, which often possess the ability to catalyze a transglycosylation reaction, use Laminaritetraose as a donor . This process is crucial in the creation of new substances with potential industrial applications .

Wirkmechanismus

Target of Action

Laminaritetraose primarily targets the glycoside hydrolase family 64 enzymes, specifically the laminaripentaose-producing beta-1,3-glucanase (LPHase) . This enzyme cleaves a long-chain polysaccharide beta-1,3-glucan into specific pentasaccharide oligomers .

Mode of Action

Laminaritetraose interacts with its target enzyme, LPHase, by sitting in an electronegatively charged central region within a wide groove of the enzyme . This region is proximal to several conserved residues including two carboxylates (Glu (154) and Asp (170)) and four other sugar-binding residues (Thr (156), Asn (158), Trp (163), and Thr (167)) . These residues play a crucial role in the interaction of Laminaritetraose with LPHase .

Biochemical Pathways

The interaction of Laminaritetraose with LPHase affects the biochemical pathway of beta-1,3-glucan cleavage . LPHase uses a direct displacement mechanism involving Glu (154) and Asp (170) to cleave a beta-1,3-glucan into specific alpha-pentasaccharide oligomers .

Result of Action

The result of Laminaritetraose’s action is the production of specific alpha-pentasaccharide oligomers from the cleavage of beta-1,3-glucan . This is achieved through the direct displacement mechanism involving Glu (154) and Asp (170) in the LPHase enzyme .

Action Environment

The action of Laminaritetraose is influenced by environmental factors such as pH and temperature . For instance, a mutant enzyme exhibited high hydrolytic activity toward reduced laminarin at optimal pH of 4.5 and temperature of 55 °C . .

Eigenschaften

IUPAC Name |

(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)13(33)14(34)22(40-5)44-19-11(31)7(3-27)42-24(16(19)36)45-20-12(32)8(4-28)41-23(17(20)37)43-18-10(30)6(2-26)39-21(38)15(18)35/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14-,15-,16-,17-,18+,19+,20+,21?,22+,23?,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBQXBHLZOAVSV-BJSXIJIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](OC([C@@H]3O)O[C@H]4[C@@H]([C@H](OC([C@@H]4O)O)CO)O)CO)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461498 |

Source

|

| Record name | CTK8G0484 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26212-72-6 |

Source

|

| Record name | CTK8G0484 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine](/img/structure/B1589213.png)